![molecular formula C4H5BrO2 B3054838 2-Propenoic acid, 3-bromo-, methyl ester, (E)- CAS No. 6213-87-2](/img/structure/B3054838.png)
2-Propenoic acid, 3-bromo-, methyl ester, (E)-
Overview
Description
“2-Propenoic acid, 3-bromo-, methyl ester, (E)-” is a chemical compound with the formula C4H5BrO2. It has a molecular weight of 164.985 . The compound is also known as Methyl (2Z)-3-bromo-2-propenoate .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-bromo-, methyl ester, (E)-” can be represented by the InChI string: InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+ . This compound also has a stereoisomer known as "2-Propenoic acid, 3-bromo-, methyl ester, (Z)-" .Scientific Research Applications
Food Industry Applications
Pectin, a heterogeneous hydrocolloid, is commonly extracted from citrus fruits and apple peels. Methyl esterification of pectin involves replacing the hydrogen on the OH group of the carboxylic acid with a methyl group (CH₃), resulting in methyl ester pectin. In the food industry, methyl ester pectin serves several purposes:
Health and Pharmaceutical Applications
Methyl ester pectin has gained attention in pharmaceutical research due to its unique properties:
Food Packaging
Pectin, including its methyl ester form, finds applications in food packaging:
Heat Transfer Fluids
Research has investigated the use of MXene-based palm oil methyl ester (POME) as an effective heat transfer fluid. Introducing MXene nanoflakes into POME enhances its thermo-physical properties, leading to rapid cooling in nanofluid applications .
Emulsifying Agents for Asphalt and Asphalt-Latex Emulsions
Methyl ester sulfonates have been studied as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions. These applications are relevant in the construction industry .
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-bromoprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOGNLOBEAIJAM-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-bromo-, methyl ester, (E)- | |
CAS RN |
6213-87-2 | |
Record name | 2-Propenoic acid, 3-bromo-, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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